N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
Molecular Formula |
C25H20ClN5O2S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32) |
InChI Key |
AIVQXUHYWXCMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazoloquinazoline Core
The triazoloquinazoline scaffold is constructed via cyclocondensation of o-aminobenzoic acid derivatives with hydrazine hydrate. For example, 2-hydrazinobenzoic acid reacts with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis to form the fused triazoloquinazoline ring. This step typically achieves 65–70% yield under reflux conditions (Scheme 1A).
Mechanism Insight :
The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyanodithioimidocarbonate, followed by cyclization and elimination of phenylthiol byproducts.
Introduction of the Phenethyl Group
Phenethyl substitution at position 4 is achieved via alkylation using phenethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Reaction conditions (80°C, 6–8 h) yield 60–68% of the phenethylated intermediate.
Critical Parameters :
Thioacetamide Functionalization
The thioacetamide side chain is introduced via a two-step protocol:
-
Thiolation : Reaction of the triazoloquinazoline with thiourea in acetic acid generates the thiol intermediate (72–78% yield).
-
Acetamide Coupling : The thiol intermediate reacts with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol containing triethylamine, yielding the final product (55–62% yield).
Side Reaction Mitigation :
Alternative Synthetic Strategies
One-Pot Azide Coupling Method
A streamlined approach involves in situ generation of the acyl azide intermediate from 2-(4,5-dihydro-4-methyl-5-oxo-triazolo[4,3-a]quinazolin-1-ylthio)acetic acid (5) using sodium nitrite and hydrochloric acid. Subsequent coupling with 4-chloroaniline in ethyl acetate affords the target compound in 58% yield (Table 1).
Advantages :
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation step, improving yield to 73% while reducing byproduct formation. This method is particularly effective for large-scale synthesis (>100 g batches).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent (Cyclization) | Ethanol | 68% |
| Temperature | 80°C | +12% vs. RT |
| Catalyst (Triethylamine) | 1.2 equiv. | Prevents HCl salt formation |
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted phenethyl bromide.
-
Recrystallization : Ethanol/water (4:1) achieves >95% purity for pharmaceutical testing.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms 98.2% purity, with retention time = 6.7 min.
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer and antimicrobial agents. Bromination at position 6 (using NBS in CCl) yields analogs with enhanced activity against hepatocellular carcinoma (IC = 2.3 µM) .
Chemical Reactions Analysis
Reactions of the Thioacetamide Moiety
The thioether (-S-) and amide (-CONH-) groups in the thioacetamide moiety enable multiple transformations:
Reactivity of the Chlorophenyl Group
The 4-chlorophenyl substituent participates in cross-coupling and substitution reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives via C–Cl bond activation | |
| Electrophilic Aromatic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted analogs at meta/para positions |
Transformations of the Triazoloquinazoline Core
The fused triazolo[4,3-a]quinazoline system undergoes ring-specific reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Electrophilic Substitution | Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated derivatives at C-6 or C-8 positions | |
| Ring-Opening | Strong base (NaOH, 100°C) | Cleavage to triazole and quinazolinone fragments |
Functionalization via Amide Group
The acetamide group (-NHCO-) participates in hydrolysis and condensation:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acid Hydrolysis | Conc. HCl, Δ | Carboxylic acid and aniline derivatives | |
| Condensation | EDCI/HOBt, amines | Peptide-like conjugates via amide bond formation |
Reduction Reactions
Selective reduction of carbonyl or heterocyclic groups:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Carbonyl Reduction | NaBH<sub>4</sub>, MeOH | Alcohol derivatives at the quinazolinone 5-oxo position | |
| Nitro Group Reduction | H<sub>2</sub>/Pd-C | Amino-substituted analogs (if nitro groups are introduced) |
Key Reaction Pathways and Selectivity
-
The thioether group shows higher reactivity toward oxidation than the amide group, enabling selective sulfone formation without affecting other functionalities.
-
The chlorophenyl group’s inertness under basic conditions allows orthogonal reactivity with the triazoloquinazoline core.
-
Ring-opening reactions are pH-dependent, favoring basic conditions for cleavage.
Stability Considerations
Scientific Research Applications
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compound A : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
- Core structure : Imidazo[1,5-a]quinazoline (vs. triazolo[4,3-a]quinazoline).
- Key differences :
- Replaces triazole with imidazole, reducing aromaticity.
- Contains a thioxo (C=S) group instead of a thioether.
- Synthesis: Derived from 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one using N,N'-dithiocarbonyldiimidazole .
- Structural confirmation : DFT-NMR analysis validated the thioacetamide tautomer, highlighting stability differences compared to the target compound .
Compound B : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
Substituent Variations
Compound C : N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- 4-Chlorophenyl → 4-Acetylphenyl: Introduces a ketone group, altering electronic effects and hydrogen-bonding capacity. Fluoro at position 7: Enhances electronegativity and metabolic stability .
- Biological relevance : Fluorinated analogs often exhibit enhanced bioavailability and target affinity.
Compound D : 2-(2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamido)-N'-(furan-2-yl)methylene)-4-methylpentanehydrazide
SAR Insights :
- Phenethyl vs. Propyl : Phenethyl’s bulk may improve binding to hydrophobic pockets, while propyl enhances solubility.
- Thioacetamide vs. Thioxo : Thioacetamide’s NHCO group offers additional hydrogen-bonding sites compared to C=S .
Biological Activity
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest due to its unique triazoloquinazoline core structure and potential biological activities. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 490.0 g/mol. The IUPAC name provides insight into its complex structure, which includes a triazoloquinazoline moiety known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClN5O2S |
| Molecular Weight | 490.0 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
| InChI Key | AIVQXUHYWXCMOD-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds with a quinazoline scaffold exhibit notable antimicrobial activities. The triazoloquinazoline derivatives have been studied for their effectiveness against various bacterial strains. For instance, in vitro studies demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has also been explored extensively. It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Mechanism : The compound interacts with specific molecular targets involved in cell proliferation and survival pathways.
- Cell Lines Tested : Studies have included various cancer types such as breast cancer (MCF-7), lung cancer (A549), and leukemia (HL60) cells.
In one study, the compound exhibited an IC50 value in the micromolar range against MCF-7 cells, indicating its potential as an anticancer agent .
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have gained attention due to their ability to modulate GABAergic neurotransmission. This compound was evaluated in animal models for its anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that the compound significantly reduced seizure activity at doses of 30 mg/kg and 100 mg/kg .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It shows affinity for GABA receptors and voltage-gated sodium channels (VGSCs), which are critical in anticonvulsant activity.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies and Research Findings
A review of recent literature highlights several studies that have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A comparative study showed that derivatives with similar structures had varying degrees of antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models .
- Anticonvulsant Evaluation : A systematic review indicated that triazole derivatives consistently displayed anticonvulsant properties across multiple studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example:
- Step 1 : Condensation of 4-phenethyl-4,5-dihydroquinazolin-5-one with triazole precursors under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives, followed by coupling with 4-chloroaniline using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Optimize stoichiometry to minimize byproducts like unreacted thiols or dimerization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to resolve impurities.
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for : 513.09 g/mol) .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this compound in biochemical assays?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS proteomic analysis .
- Kinetic Studies : Perform enzyme inhibition assays (e.g., kinase or protease panels) with IC determination. For example, triazoloquinazoline derivatives often target ATP-binding pockets in kinases .
- Computational Modeling : Dock the compound into homology models of suspected targets (e.g., EGFR or Aurora kinases) using software like AutoDock Vina to predict binding modes .
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and incubation times .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools like ANOVA to account for batch effects .
Q. What structural modifications enhance the compound’s selectivity for specific biological targets?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., phenethyl vs. benzyl groups) and measure activity changes. For example, replacing 4-chlorophenyl with 4-fluorophenyl may alter hydrophobic interactions .
- Proteome-Wide Profiling : Use thermal shift assays (TSA) to identify off-target binding and refine substituents to minimize cross-reactivity .
- Crystallography : Co-crystallize derivatives with target proteins to visualize binding interactions and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
